molecular formula C33H35N5O6 B2805834 methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 899909-69-4

methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B2805834
CAS No.: 899909-69-4
M. Wt: 597.672
InChI Key: HSNZDRXJBZPSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a synthetic quinazoline derivative characterized by a complex heterocyclic scaffold. Key structural features include:

  • Quinazoline core: A 2,4-dioxo-3,4-dihydroquinazoline moiety, which is common in kinase inhibitors and anticancer agents.
  • Acetyl-amino benzoate ester: A methyl benzoate ester linked through an acetylated amino group, which may influence solubility and metabolic stability.

Properties

CAS No.

899909-69-4

Molecular Formula

C33H35N5O6

Molecular Weight

597.672

IUPAC Name

methyl 2-[[2-[3-[3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C33H35N5O6/c1-44-32(42)25-11-5-7-13-27(25)35-30(40)22-38-28-14-8-6-12-26(28)31(41)37(33(38)43)20-17-29(39)34-24-15-18-36(19-16-24)21-23-9-3-2-4-10-23/h2-14,24H,15-22H2,1H3,(H,34,39)(H,35,40)

InChI Key

HSNZDRXJBZPSMP-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound ID/Name Core Structure Key Substituents Potential Implications
Target Compound Quinazoline 2,4-dioxo, benzylpiperidinyl-amide, acetyl-amino benzoate ester Enhanced lipophilicity; possible kinase inhibition or protease modulation .
1255517-77-1 : 2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine Quinazoline Cyclohexyl, isopropylpiperidinyl, methoxy, pyrrolidinyl-propoxy Increased bulkiness may reduce cell permeability but improve target specificity .
1008018-85-6 : N-Cyclohexyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide Quinoxaline Cycloclohexyl, tetrahydroquinoxalin-3-one Reduced aromaticity compared to quinazoline; may alter binding kinetics .
1187931-58-3 : 2-Phenylpyrrolidine-3-carboxylic acid Pyrrolidine-carboxylic acid Phenyl, carboxylic acid Simpler structure with polar carboxyl group; likely distinct biological targets .

Physicochemical and Pharmacokinetic Properties (Hypothetical Analysis)

Property Target Compound 1255517-77-1 1008018-85-6
Molecular Weight ~600 Da (estimated) ~550 Da ~350 Da
LogP ~3.5 (high lipophilicity) ~4.0 ~2.8
Solubility Low (ester group) Very low (bulky substituents) Moderate (carboxylic acid)
Metabolic Stability Moderate (ester hydrolysis risk) High (stable ether linkages) Low (oxidizable quinoxaline)

Research Findings and Functional Implications

Target Binding and Selectivity

  • The benzylpiperidinyl-amide group in the target compound may enhance interactions with hydrophobic pockets in enzymes (e.g., tyrosine kinases), similar to other piperidine-containing analogs .
  • Quinazoline vs.

Toxicity and Environmental Impact

  • This underscores the need for rigorous environmental safety assessments for synthetic quinazolines .

Q & A

Q. What are the key synthetic routes for preparing methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate?

The synthesis typically involves:

  • Quinazolinone core formation : Cyclization of anthranilic acid derivatives under acidic or basic conditions to form the 2,4-dioxo-3,4-dihydroquinazoline scaffold .
  • Benzylpiperidine coupling : Amidation or nucleophilic substitution to introduce the 1-benzylpiperidin-4-yl moiety .
  • Acetamide linkage : Reaction of the quinazolinone with chloroacetyl chloride, followed by coupling with 2-aminobenzoate esters .
  • Final esterification : Protection/deprotection strategies to achieve the methyl benzoate group . Reaction conditions (e.g., DMF as solvent, 60–80°C, and triethylamine as a base) are critical for yield optimization .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the quinazolinone and benzylpiperidine groups .
  • IR spectroscopy : Detection of carbonyl (C=O) stretches (1670–1750 cm1^{-1}) from the quinazolinone and amide bonds .
  • HPLC : To assess purity (>95% by reverse-phase C18 columns with acetonitrile/water gradients) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify the molecular formula (e.g., [M+H]+^+ ion) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

  • Contradictory NMR peaks : Use 2D NMR (e.g., COSY, HSQC) to distinguish overlapping proton signals, particularly in the benzylpiperidine and quinazolinone regions .
  • Unexpected HPLC retention times : Optimize mobile-phase pH (e.g., ammonium acetate buffer at pH 6.5) to improve separation of charged intermediates .
  • Ambiguous mass fragments : Compare fragmentation patterns with computational tools (e.g., Mass Frontier) to identify dominant cleavage pathways .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Temperature control : Maintain <5°C during amide coupling to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions and dichloromethane for esterifications .
  • Catalyst screening : Test Pd/C or HATU for efficient coupling of sterically hindered intermediates .
  • In-line monitoring : Employ TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to track reaction progress and isolate intermediates promptly .

Q. How do structural modifications influence biological activity?

  • Quinazolinone substitutions : Replace the 3-oxopropyl group with alkyl chains to modulate lipophilicity and target binding .
  • Benzylpiperidine variations : Introduce electron-withdrawing groups (e.g., -NO2_2) on the benzyl ring to enhance metabolic stability .
  • Bioisosteric replacements : Substitute the methyl benzoate with ethyl or tert-butyl esters to improve solubility .
  • Activity assays : Use enzyme inhibition assays (e.g., kinase profiling) to correlate structural changes with potency .

Methodological Considerations

Q. What purification techniques ensure high-purity final products?

  • Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) for intermediate purification .
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline final products (>99% purity) .
  • Prep-HPLC : For challenging separations, employ C18 columns with 0.1% TFA modifiers .

Q. How should researchers handle stability and storage of this compound?

  • Storage conditions : Store at -20°C in amber vials under argon to prevent hydrolysis of the ester and amide groups .
  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Data Analysis and Reporting

Q. How to address inconsistencies in biological assay results?

  • Dose-response validation : Repeat assays in triplicate using fresh stock solutions to rule out compound degradation .
  • Counter-screening : Test against related targets (e.g., off-target kinases) to confirm specificity .
  • Statistical analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) .

Q. What computational tools aid in predicting pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions .
  • Molecular docking : AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.